

4-(Trifluoromethylthio)benzyl bromide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethylthio)benzyl bromide

Cat. No.: B1333511

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-(Trifluoromethylthio)benzyl bromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safety information for **4-(Trifluoromethylthio)benzyl bromide**. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethylthio-phenyl moiety, a group of increasing interest in medicinal chemistry and materials science.

Chemical and Physical Properties

4-(Trifluoromethylthio)benzyl bromide is a solid at room temperature.^[1] It is characterized by the presence of a reactive benzylic bromide and an electron-withdrawing trifluoromethylthio group. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₆ BrF ₃ S	[2][3]
Molecular Weight	271.10 g/mol	[2][3]
CAS Number	21101-63-3	[2][4]
Appearance	White to light yellow powder or crystal	
Melting Point	53-57 °C	
Boiling Point	115-118 °C at 13 mmHg	-
Density	1.63 g/cm ³	-
Solubility	Soluble in toluene	-
IUPAC Name	1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzen	[2]
	e	
Synonyms	α-Bromo-4-(trifluoromethylthio)toluene	[5]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for confirming the structure and purity of **4-(Trifluoromethylthio)benzyl bromide**.

- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available.[2] Data has been collected using instruments such as the Bruker Tensor 27 FT-IR.[2]
- Raman Spectroscopy: FT-Raman spectra have been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2]
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While specific, detailed NMR and MS spectral data for **4-(Trifluoromethylthio)benzyl bromide** are not readily available in the searched literature, data for the closely related analogues, 4-(Trifluoromethoxy)benzyl bromide and 4-(Trifluoromethyl)benzyl bromide, can provide

valuable comparative insights.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Researchers should use this related data with caution and are advised to acquire specific data for their sample.

Reactivity and Applications

The reactivity of **4-(Trifluoromethylthio)benzyl bromide** is dominated by the benzylic bromide, which is a potent electrophile and a good leaving group. This makes the compound an excellent reagent for alkylating a wide variety of nucleophiles.

Key Reactive Features:

- **Electrophilic Site:** The benzylic carbon is highly susceptible to nucleophilic attack (S_N2 reaction), readily displacing the bromide ion.
- **Trifluoromethylthio Group:** The $-SCF_3$ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. This group is prized in drug discovery for its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[\[10\]](#)[\[11\]](#)

Applications:

- **Pharmaceutical Synthesis:** It serves as a key intermediate for introducing the 4-(trifluoromethylthio)benzyl moiety into active pharmaceutical ingredients (APIs).[\[11\]](#)[\[12\]](#) The resulting structures often exhibit improved pharmacokinetic profiles.[\[10\]](#)
- **Agrochemicals:** Similar to its use in pharmaceuticals, this compound is used to create novel pesticides and herbicides with enhanced potency.[\[10\]](#)
- **Materials Science:** The unique electronic properties conferred by the trifluoromethylthio group make it a valuable building block for advanced polymers and other materials.[\[12\]](#)

4-(Trifluoromethylthio)benzyl bromide

Structural Features & Properties

Benzylic Bromide (-CH₂Br)Trifluoromethylthio (-SCF₃) Group

enables

Resulting Reactivity & Applications

Highly Electrophilic Site (Good Leaving Group)

facilitates

Alkylation of Nucleophiles (O, N, S, C)

confers

Modulates Electronic Properties (Lipophilicity, Stability)

is key for

is useful for

Synthesis of APIs, Agrochemicals, and Advanced Materials

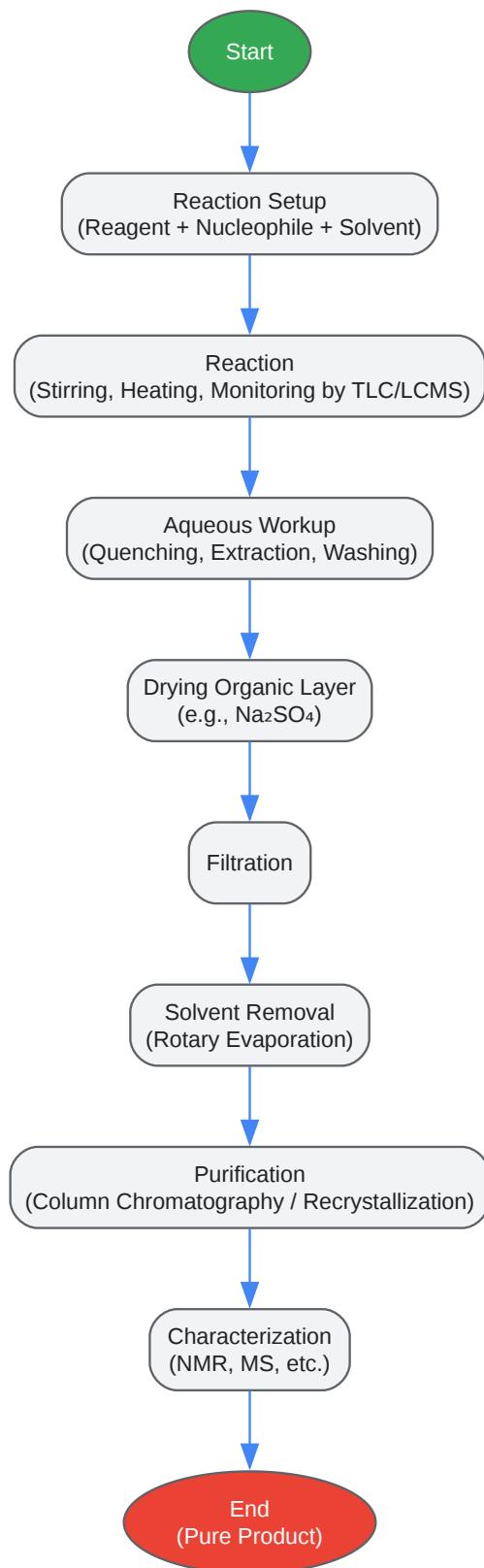
[Click to download full resolution via product page](#)

Caption: Structure-Reactivity Relationship of the Target Molecule.

Safety and Hazards

4-(Trifluoromethylthio)benzyl bromide is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.^[2] All personnel should use appropriate personal protective equipment (PPE).

Hazard Type	Information	Reference(s)
GHS Pictogram	Danger	[2]
Hazard Statements	H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.	
Precautionary Statements	P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310	
Storage	Store under inert gas in a cool, dark place. Moisture sensitive.	-


Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-(Trifluoromethylthio)benzyl bromide** was not found in the literature search, a general method can be proposed based on standard organic transformations and protocols for analogous compounds like 4-(trifluoromethoxy)benzyl bromide.[13] The most common route would be the radical bromination of 4-(trifluoromethylthio)toluene.

Representative Protocol: Radical Bromination

- Reaction Setup: To a solution of 4-(trifluoromethylthio)toluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0-1.2 eq.).
- Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
- Reaction Conditions: Heat the mixture to reflux and irradiate with a UV or incandescent lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS.
- Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

- Purification: Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **4-(Trifluoromethylthio)benzyl bromide**.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for an Alkylation Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 4-(Trifluoromethylthio)benzyl bromide | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. 4-(Trifluoromethylthio)benzyl Bromide | 21101-63-3 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 6. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]
- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR [m.chemicalbook.com]
- 8. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]
- 9. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Page loading... [guidechem.com]
- To cite this document: BenchChem. [4-(Trifluoromethylthio)benzyl bromide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333511#4-trifluoromethylthio-benzyl-bromide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com